[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate is an organic compound with a complex structure that includes acetyl, methoxyphenyl, sulfonylamino, and phenyl acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 4-methoxyphenyl sulfonyl chloride, followed by a coupling reaction with 4-aminophenyl acetate. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl acetates, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate involves its interaction with specific molecular targets. The acetyl and sulfonylamino groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-2-methoxyphenyl acetate: This compound has a similar structure but lacks the sulfonylamino group, making it less reactive in certain biochemical applications.
4-Methoxyphenyl acetate: This simpler compound is used as a precursor in the synthesis of more complex molecules like [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate.
Uniqueness
The presence of both acetyl and sulfonylamino groups in this compound makes it unique compared to similar compounds. These functional groups provide additional reactivity and potential for interactions with biological targets, enhancing its applications in scientific research and industry.
Properties
IUPAC Name |
[4-[acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-12(19)18(14-4-6-16(7-5-14)24-13(2)20)25(21,22)17-10-8-15(23-3)9-11-17/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAOANMMGBMUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.